molecular formula C22H22N4O3S B11475155 methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475155
M. Wt: 422.5 g/mol
InChI Key: MWFMXIJNNMCHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety, a tetrahydropyrimidine ring, and a carboxylate ester group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring may interact with nucleic acids or proteins, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-benzoyl-1H-benzimidazol-2-ylcarbamate: Similar structure but with a benzoyl group instead of the tetrahydropyrimidine ring.

    N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)-N-(tetrahydrofuran-3-ylmethyl)methanamine: Contains a benzimidazole moiety but differs in the substituents and overall structure.

Uniqueness

Methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a benzimidazole moiety, a tetrahydropyrimidine ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N4O3S/c1-12-8-9-14(13(2)10-12)19-18(20(27)29-3)17(23-21(28)26-19)11-30-22-24-15-6-4-5-7-16(15)25-22/h4-10,19H,11H2,1-3H3,(H,24,25)(H2,23,26,28)

InChI Key

MWFMXIJNNMCHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4N3)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.